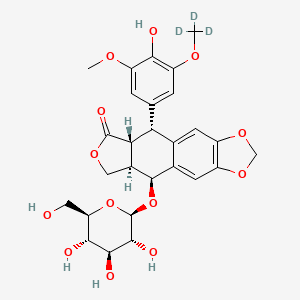
Lignan P-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lignan P-d3 is a type of lignan, which is a group of natural polyphenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. They are commonly found in seeds, grains, vegetables, and fruits. This compound, like other lignans, is derived from the oxidative dimerization of two phenylpropanoid units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lignans, including Lignan P-d3, typically involves the oxidative coupling of phenylpropanoid precursors. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction conditions often include the presence of oxygen or hydrogen peroxide as oxidizing agents. The synthetic routes can vary depending on the specific lignan being synthesized, but they generally involve the formation of a dimeric structure through a β,β′-linkage between two phenylpropane units .
Industrial Production Methods: Industrial production of lignans involves the extraction and purification of these compounds from plant sources. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and matrix solid-phase dispersion (MSPD) are commonly used for the extraction and analysis of lignans . The optimization of extraction methods is crucial for obtaining high yields of pure lignans for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Lignan P-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the lignan structure to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of lignans include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as peroxidases and laccases. The reaction conditions can vary depending on the desired product, but they often involve specific temperatures, pH levels, and solvent systems .
Major Products: The major products formed from the chemical reactions of lignans include various oxidized, reduced, and substituted derivatives. These products can have enhanced biological activities and are often used in scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Lignan P-d3 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology and medicine, lignans are studied for their potential anticancer, antioxidant, and anti-inflammatory properties. They are also investigated for their role in modulating gene expression and hormone levels .
In the industry, lignans are used in the development of pharmaceuticals, nutraceuticals, and functional foods. Their antioxidant properties make them valuable in the formulation of health supplements and skincare products .
Wirkmechanismus
The mechanism of action of Lignan P-d3 involves its interaction with various molecular targets and pathways. Lignans are known to modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation. They can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of pro-inflammatory cytokines, and enhance the antioxidant defense system .
Lignans also interact with hormone receptors, such as estrogen receptors, and can modulate hormone levels in the body. This makes them potential candidates for the treatment of hormone-related diseases, such as breast cancer and osteoporosis .
Vergleich Mit ähnlichen Verbindungen
Lignan P-d3 is similar to other lignans such as secoisolariciresinol diglucoside (SDG), pinoresinol, and matairesinol. These compounds share a common phenylpropanoid structure and exhibit similar biological activities. this compound may have unique properties that make it more effective in certain applications.
Similar Compounds:- Secoisolariciresinol diglucoside (SDG)
- Pinoresinol
- Matairesinol
- Lariciresinol
- Medioresinol
- Syringaresinol
- Sesamin
This compound stands out due to its specific molecular structure and the unique pathways it modulates, which may result in distinct biological effects compared to other lignans.
Eigenschaften
Molekularformel |
C27H30O13 |
|---|---|
Molekulargewicht |
565.5 g/mol |
IUPAC-Name |
(5S,5aR,8aR,9R)-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1/i1D3 |
InChI-Schlüssel |
FOVRGQUEGRCWPD-XYRJYXJVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
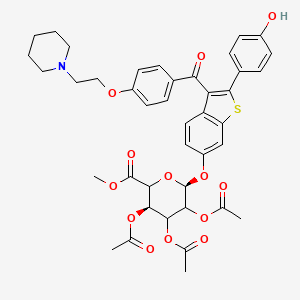
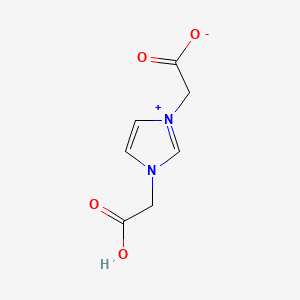

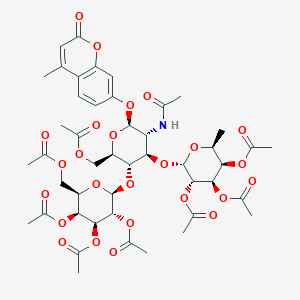
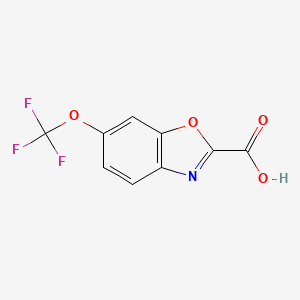
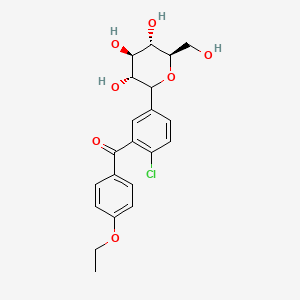
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
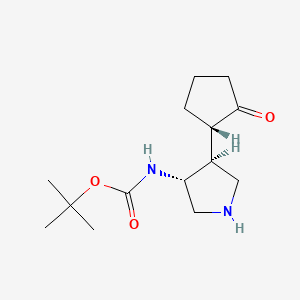
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

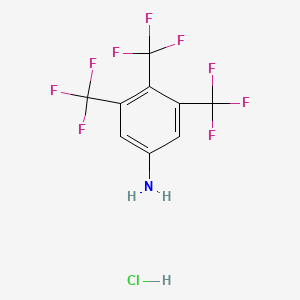
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
